molecular formula C25H24N2O3 B3510381 N-(3-benzoylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide

N-(3-benzoylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide

Cat. No.: B3510381
M. Wt: 400.5 g/mol
InChI Key: ISLCHHOEYPTAHZ-UHFFFAOYSA-N
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Description

“N-(3-benzoylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide” is a complex organic compound. It contains a benzoylphenyl group, a dimethylpropanoyl group, and an amino group, all attached to a central benzamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide core of the molecule would likely contribute to its rigidity and shape, while the benzoylphenyl and dimethylpropanoyl groups could potentially influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of the amino group suggests that it could act as a nucleophile in certain reactions, while the carbonyl groups in the benzamide, benzoylphenyl, and dimethylpropanoyl moieties could potentially be involved in various addition or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and potentially its solubility in certain solvents .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The study and application of complex organic compounds like “N-(3-benzoylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide” is a vast field with many potential future directions. These could include the synthesis of new derivatives, investigation of its reactivity under various conditions, or exploration of its potential biological activity .

Properties

IUPAC Name

N-(3-benzoylphenyl)-4-(2,2-dimethylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-25(2,3)24(30)27-20-14-12-18(13-15-20)23(29)26-21-11-7-10-19(16-21)22(28)17-8-5-4-6-9-17/h4-16H,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLCHHOEYPTAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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